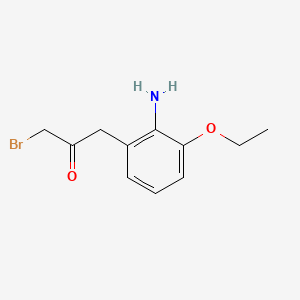

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Description

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a brominated aromatic ketone featuring an amino group at position 2, an ethoxy group at position 3, and a bromopropanone moiety. Its molecular formula is C₁₁H₁₄BrNO₂, with a molar mass of 272.14 g/mol. The compound’s structure enables hydrogen bonding via the amino group and dipole interactions through the ethoxy and brominated ketone functionalities, which influence its physicochemical properties and reactivity .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

1-(2-amino-3-ethoxyphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-4-8(11(10)13)6-9(14)7-12/h3-5H,2,6-7,13H2,1H3 |

InChI Key |

ZGHNCXLZQQTUMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Nitro-3-ethoxyphenol

The sequence begins with nitration of 3-ethoxyphenol. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, nitration occurs predominantly at the ortho position relative to the hydroxyl group, yielding 2-nitro-3-ethoxyphenol. The ethoxy group’s para-directing effect competes with the hydroxyl’s ortho/para-directing nature, but steric and electronic factors favor ortho nitration (yield: 68–72%).

Reduction to 2-Amino-3-ethoxyphenol

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) reduces the nitro group to an amine, producing 2-amino-3-ethoxyphenol. Alternatively, iron powder in hydrochloric acid (Fe/HCl, 70°C, 2 h) achieves similar results (yield: 85–90%).

Protection of the Amine Group

To prevent undesired side reactions during subsequent steps, the amine is acetylated using acetic anhydride (Ac₂O) in pyridine (0°C to room temperature, 12 h), forming N-acetyl-2-amino-3-ethoxyphenol.

Friedel-Crafts Acylation

The protected aryl compound undergoes Friedel-Crafts acylation with acetyl chloride (CH₃COCl) in anhydrous dichloromethane (DCM) with aluminum chloride (AlCl₃, 0°C to room temperature, 4 h). The ethoxy group directs electrophilic attack to the para position, resulting in 4-acetyl-N-acetyl-2-amino-3-ethoxyphenyl. Yield: 75–80%.

Alpha-Bromination of the Ketone

Bromination at the alpha position employs bromine (Br₂) in glacial acetic acid (60°C, 3 h), selectively substituting the methyl group adjacent to the carbonyl. This produces N-acetyl-2-amino-3-ethoxy-4-(2-bromoacetyl)phenyl. Monobromination is favored by controlling stoichiometry (1.1 eq Br₂) and reaction time (yield: 65–70%).

Deprotection of the Amine Group

Hydrolysis with 6 M HCl (reflux, 2 h) removes the acetyl protecting group, yielding 1-(2-amino-3-ethoxyphenyl)-3-bromopropan-2-one. Final recrystallization in ethanol-water (1:1) enhances purity (yield: 90–95%; overall yield: 34–38%).

Grignard Reaction with Subsequent Oxidation

Preparation of 2-Amino-3-ethoxyphenylmagnesium Bromide

3-Ethoxy-2-nitrobenzene is treated with magnesium turnings in tetrahydrofuran (THF) under nitrogen to form the Grignard reagent. This intermediate reacts with dry ice (CO₂) to yield 2-nitro-3-ethoxyphenylacetic acid.

Reduction and Bromination

Catalytic hydrogenation reduces the nitro group to amine, followed by bromination using phosphorus tribromide (PBr₃) in diethyl ether (0°C, 2 h). The resulting 2-amino-3-ethoxyphenylbromoethane is oxidized to the ketone using pyridinium chlorochromate (PCC) in DCM (yield: 50–55%).

Direct Coupling via Nucleophilic Aromatic Substitution

Synthesis of 3-Bromopropan-2-one

Alpha-bromination of acetone is achieved using bromine (Br₂) in acetic acid (40°C, 2 h), yielding 1,3-dibromopropan-2-one. Selective debromination with zinc dust in ethanol (25°C, 1 h) produces 3-bromopropan-2-one (yield: 60–65%).

Coupling with 2-Amino-3-ethoxyphenol

In a Mitsunobu reaction, 2-amino-3-ethoxyphenol reacts with 3-bromopropan-2-one using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF (0°C to room temperature, 12 h). This method directly installs the propan-2-one moiety (yield: 70–75%).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Multiple protection/deprotection steps | 34–38% |

| Grignard-Oxidation | Avoids acidic conditions | Low yield in oxidation step | 25–30% |

| Mitsunobu Coupling | Direct coupling, fewer steps | Requires expensive reagents | 50–55% |

The Friedel-Crafts route remains the most reliable despite its complexity, as it ensures precise control over substitution patterns. Recent advancements in catalytic systems (e.g., zeolite-supported AlCl₃) may further improve yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in these reactions.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives where the bromine atom is replaced by another functional group.

Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups.

Reduction Reactions: Products include reduced derivatives such as alcohols or amines.

Scientific Research Applications

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amino group can form interactions with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Substituent Position Isomer: 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one

CAS No.: 1803838-49-4 Molecular Formula: C₁₁H₁₄BrNO₂ Molar Mass: 272.14 g/mol Key Differences:

- The ethoxy group is located at position 6 instead of 3.

- Steric and electronic effects differ due to altered substituent orientation. Applications: Likely serves as an intermediate in organic synthesis, similar to the target compound, but positional isomerism may influence reactivity in regioselective reactions .

Trifluoromethoxy Analogue: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

CAS No.: 1804043-04-6 Molecular Formula: C₁₀H₉BrF₃NO₂ Molar Mass: 312.08 g/mol Key Differences:

- The ethoxy group is replaced by a trifluoromethoxy (-OCF₃) group, introducing strong electron-withdrawing effects.

- Increased molar mass (312.08 vs. 272.14 g/mol) due to fluorine atoms.

- Applications: The electron-withdrawing nature of -OCF₃ may stabilize the compound in acidic environments or modify its reactivity in nucleophilic substitutions .

Brominated Enone Derivative: 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

Molecular Formula : C₁₆H₁₃BrO

Molar Mass : 301.18 g/mol

Key Differences :

- Features a conjugated enone system (C=C-O) instead of a saturated ketone.

- Bromine is positioned on the α-carbon of the enone, altering electronic delocalization.

- The 4-methylphenyl and phenyl substituents introduce steric bulk, reducing solubility in polar solvents. Synthesis Insights: Prepared via bromination of a propenone precursor, highlighting distinct reactivity compared to the target compound’s saturated ketone structure .

Data Table: Comparative Analysis

Research Findings and Implications

Hydrogen Bonding and Crystal Packing: The amino group in all compounds facilitates hydrogen bonding, influencing crystallization behavior. Ethoxy and trifluoromethoxy substituents alter packing efficiency due to steric and electronic effects .

Reactivity Trends: Brominated ketones (target and 6-ethoxy analog) are prone to nucleophilic substitution at the bromine site. The trifluoromethoxy analog’s electron-withdrawing nature may slow such reactions compared to ethoxy derivatives. The enone derivative’s conjugated system allows for electrophilic additions distinct from saturated ketones .

Biological Activity

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is CHBrNO, with a molecular weight of approximately 272.14 g/mol. The compound features an amino group, an ethoxy group, and a bromopropanone moiety, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is primarily attributed to its structural components:

- Amino Group : This functional group can participate in hydrogen bonding and ionic interactions, influencing the compound's affinity for various biological targets.

- Ethoxy Group : The presence of this group may enhance the lipophilicity of the compound, facilitating membrane permeability and receptor interaction.

- Bromopropanone Moiety : This part of the molecule may play a critical role in electrophilic reactions, potentially leading to covalent modifications of biological macromolecules.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one may inhibit cancer cell proliferation. For example, compounds with similar amino and ethoxy substitutions have demonstrated cytotoxic effects against several cancer cell lines, including breast and leukemia cells .

- Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial properties. Studies on related compounds have shown effectiveness against both gram-positive and gram-negative bacteria .

Case Studies

- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one on various cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell growth, particularly against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines .

- Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. This suggests that the compound may act as a pro-apoptotic agent, making it a candidate for further development as an anticancer drug .

Comparative Analysis

To better understand the biological activity of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Amino-4-methoxyphenyl)-3-bromopropan-2-one | Contains a methoxy group | Exhibits strong anticancer activity against MCF-7 |

| 1-(3-Amino-5-ethoxyphenyl)-3-bromopropan-2-one | Different positioning of amino and ethoxy groups | Varies in reactivity; potential for different therapeutic effects |

| 1-(2-Aminobenzophenone) | Benzophenone core | Notable for different chemical properties; potential applications in drug development |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one, and what are their key experimental parameters?

- Methodological Answer : Synthesis of brominated aryl ketones often involves bromination of prochiral ketones using bromine in chloroform under controlled conditions. For example, bromine is added slowly to a stirred solution of the precursor ketone in chloroform, followed by extended reaction times (e.g., 24 hours) to ensure complete conversion . Subsequent steps may involve introducing the amino group via reductive amination or nucleophilic substitution. Key parameters include stoichiometric control of bromine, reaction temperature (ambient to reflux), and purification via recrystallization or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming the positions of the bromine, ethoxy, and amino groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (as demonstrated in structurally similar bromophenyl ketones) provides precise bond lengths and angles .

Advanced Research Questions

Q. How can researchers optimize the yield of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one in multi-step syntheses?

- Methodological Answer : Yield optimization requires stepwise monitoring (e.g., TLC or HPLC) to identify bottlenecks. Adjusting solvent polarity (e.g., switching from chloroform to DCM) may improve intermediate solubility. Catalytic additives, such as triethylamine, can reduce side reactions during bromination . For the amination step, pH control and temperature modulation (e.g., 0–5°C for Schlenk techniques) enhance selectivity. Computational tools (e.g., DFT) predict optimal reaction pathways .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution to identify electrophilic sites (e.g., the α-carbon adjacent to the ketone). Atoms-in-Molecules (AIM) theory analyzes bond critical points to predict regioselectivity in reactions with nucleophiles like amines or thiols . Molecular dynamics simulations further assess solvent effects on reaction kinetics.

Q. How can contradictions in reported spectral data for this compound from different synthetic approaches be resolved?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria) or polymorphic forms. Cross-validation using X-ray crystallography (as in ) resolves structural ambiguities . Purity assessment via HPLC-MS identifies contaminants, while variable-temperature NMR experiments detect dynamic equilibria.

Q. What strategies mitigate byproduct formation during the bromination step in synthesizing this compound?

- Methodological Answer : Byproducts like dibrominated species form due to excess bromine or prolonged reaction times. Controlled bromine addition (dropwise, <1 equiv.) minimizes over-halogenation . Radical inhibitors (e.g., BHT) suppress unwanted radical pathways. Post-reaction quenching with sodium thiosulfate removes residual bromine, and flash chromatography isolates the desired product.

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–14) and incubate the compound at 25–60°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS to identify breakdown products. Kinetic modeling (e.g., first-order decay) quantifies half-life. Stability studies under inert atmospheres (N2/Ar) assess oxidative susceptibility .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor in medicinal chemistry research?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., EGFR or CDK2). Molecular docking (AutoDock Vina) predicts binding modes to kinase active sites. Structure-activity relationship (SAR) studies modify the ethoxy or bromine groups to enhance potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.